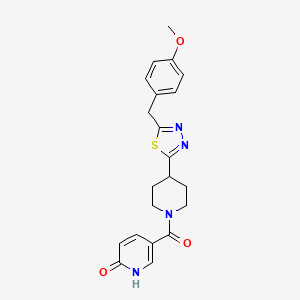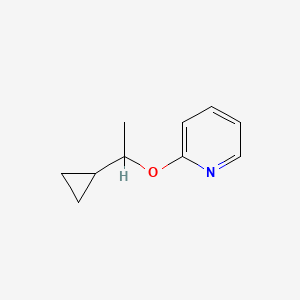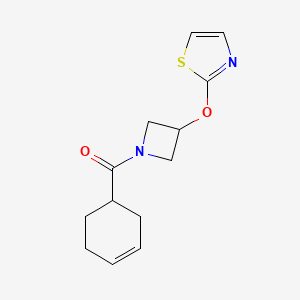![molecular formula C14H22Cl2N2O2 B2788402 Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1233952-93-6](/img/structure/B2788402.png)
Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a piperidin-4-ylamino group, further modified with dihydrochloride to enhance its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid and piperidin-4-amine as the primary starting materials.
Reaction Steps:
Esterification: The carboxylic acid group of benzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.
Amination: The resulting methyl benzoate is then reacted with piperidin-4-amine to form the amide linkage.
Dihydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reaction vessels.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The piperidin-4-ylamino group can be reduced to form piperidin-4-ylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Strong nucleophiles (e.g., sodium hydroxide, potassium cyanide). Major Products Formed:
Nitrobenzene: (from nitration)
Piperidin-4-ylamine: (from reduction)
Substituted Methyl Benzoate: (from nucleophilic substitution)
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of piperidin-4-ylamino groups with biological targets. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The piperidin-4-ylamino group can bind to specific sites on these targets, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target involved.
Comparación Con Compuestos Similares
Methyl 4-[(pyridin-4-ylamino)methyl]benzoate dihydrochloride
Methyl 4-[(piperidin-4-yl)methyl]benzoate dihydrochloride
Methyl 4-[(piperidin-4-yl)ethoxy]benzoate dihydrochloride
Uniqueness: Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride is unique due to its specific structural features, which include the presence of both the methoxy group and the piperidin-4-ylamino group. This combination provides distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
methyl 4-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZWCJYAPFMXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate](/img/structure/B2788321.png)


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2788325.png)


![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)

![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)
